molecular formula C15H30N4O5 B001270 Peramivir trihydrate CAS No. 1041434-82-5

Peramivir trihydrate

Katalognummer B001270
CAS-Nummer: 1041434-82-5
Molekulargewicht: 346.42 g/mol
InChI-Schlüssel: DLIKIAYLVAIOME-BMIRNUAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peramivir trihydrate is a novel antiviral drug developed by Shionogi & Co. Ltd. It is a prodrug of peramivir, a cyclic urea derivative of the neuraminidase inhibitor oseltamivir. Peramivir is a potent inhibitor of influenza viruses, including both seasonal and pandemic strains, and has been approved for the treatment of influenza in Japan and South Korea. It is also being investigated for use in other viral infections, including hepatitis C and HIV.

Wissenschaftliche Forschungsanwendungen

  • Antiviral Activity Against Influenza : Peramivir is a novel intravenous neuraminidase inhibitor with potent antiviral activity against influenza A and B viruses (Shetty & Peek, 2012). It is well-tolerated and highly effective in treating acute uncomplicated influenza in patients 18 years and older (Alame, Massaad, & Zaraket, 2016).

  • Effectiveness in Animal Models : Oral treatment with peramivir has shown effectiveness in preventing death, signs of disease, and lowering lung virus titres in mice infected with influenza A or B viruses (Smee & Sidwell, 2002).

  • Derivative Studies : Research on peramivir phosphonate derivatives, like dehydration derivative 7a, reveals strong inhibitory activity against neuraminidase of wild-type human and avian influenza viruses (Wang et al., 2016).

  • Clinical Applications : Peramivir shows efficacy for the treatment of both seasonal and pH1N1 influenza and is used safely and efficiently in hospitalized adult and pediatric patients with suspected or laboratory-confirmed influenza (Hata et al., 2014).

  • Crystal Structure Analysis : The crystal structure of peramivir trihydrate, a potential influenza A/B and avian-influenza drug, has been determined, contributing to the understanding of its molecular interactions (Keller & Krämer, 2007).

  • Conformational Analysis : Studies have shown that peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site, which could lead to inhibitors with greater potency or isoform selectivity (Richards et al., 2014).

  • Comparative Studies : this compound was not significantly different from oseltamivir or placebo in reducing disease duration in patients with mild influenza (Fan et al., 2019).

  • Intravenous Application : It is an FDA-approved anti-influenza agent for intravenous injection, offering improved adherence and outcomes in patients unable to tolerate oral agents (McLaughlin, Skoglund, & Ison, 2015).

Wirkmechanismus

Target of Action

Peramivir trihydrate primarily targets the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell . This inhibition prevents new virus particles from being released from the infected cells, thereby halting the spread of the infection within the host .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the life cycle of the influenza virus . By inhibiting the neuraminidase enzyme, this compound disrupts the normal life cycle of the virus, preventing the release and spread of new virus particles .

Pharmacokinetics

This compound is administered intravenously, resulting in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . Approximately 65% of the drug is excreted unchanged in the urine within the first 24 hours .

Result of Action

The primary result of this compound’s action is the inhibition of influenza virus replication . By preventing the release of new virus particles from infected cells, this compound effectively halts the spread of the virus within the host . This leads to a reduction in the severity and duration of influenza symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions. Additionally, individual patient factors such as age, health status, and renal function can also affect the drug’s action . .

Safety and Hazards

Peramivir trihydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .

Biochemische Analyse

Biochemical Properties

Peramivir trihydrate is a highly potent, selective, and orally active influenza virus neuraminidase (NA) inhibitor . It exhibits antiviral activity against type A and B influenza virus including pandemic influenza A/H1N1 virus . It also exhibits its antiviral effects on avian influenza viruses like H5N1 and H9N2 strains .

Cellular Effects

This compound has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, this compound reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . In human peripheral blood mononuclear cells (hPBMCs), this compound could also inhibit the release of TNF-α .

Molecular Mechanism

This compound is an inhibitor of influenza neuraminidase, preventing new virus particles from leaving infected cells . It works by preventing new viruses from emerging from infected cells .

Temporal Effects in Laboratory Settings

This compound has been found to be effective in reducing morbidity and mortality in laboratory settings . It has been observed that this compound undergoes a substantial conformational shift upon binding to the neuraminidase active site . This previously unrecognized conformational flexibility may be a liability for this compound itself, or for future applications of the underlying cyclopentane scaffold .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Peramivir trihydrate involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "Methyl 4,6-O-benzylidene-2,3-dideoxy-3-fluoro-alpha-D-glucopyranoside", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of Methyl 4,6-O-benzylidene-2,3-dideoxy-3-fluoro-alpha-D-glucopyranoside with Sodium borohydride in Acetic acid to form the corresponding alcohol", "Step 2: Hydrolysis of the alcohol in Hydrochloric acid to form Peramivir", "Step 3: Conversion of Peramivir into Peramivir trihydrate by treatment with Sodium hydroxide and Water" ] }

CAS-Nummer

1041434-82-5

Molekularformel

C15H30N4O5

Molekulargewicht

346.42 g/mol

IUPAC-Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate

InChI

InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1

InChI-Schlüssel

DLIKIAYLVAIOME-BMIRNUAISA-N

Isomerische SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

Kanonische SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O

Andere CAS-Nummern

1041434-82-5

Synonyme

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peramivir trihydrate
Reactant of Route 2
Peramivir trihydrate
Reactant of Route 3
Peramivir trihydrate
Reactant of Route 4
Peramivir trihydrate
Reactant of Route 5
Peramivir trihydrate
Reactant of Route 6
Peramivir trihydrate

Q & A

Q1: What is the mechanism of action of Peramivir trihydrate against influenza viruses?

A1: this compound acts as a neuraminidase inhibitor, effectively targeting the neuraminidase enzyme crucial for the release of newly formed influenza virus particles from infected cells. [, ] By inhibiting neuraminidase, this compound prevents the spread of the virus to other healthy cells.

Q2: What is the pharmacokinetic profile of this compound in humans?

A2: Research in healthy Chinese volunteers demonstrated that this compound, administered intravenously at doses ranging from 150-600 mg, exhibited linear pharmacokinetics, meaning drug exposure increased proportionally with dose. [] this compound is primarily eliminated from the body in its unchanged form through urine. [] Additionally, multiple dose studies indicated no significant drug accumulation after repeated administration. []

Q3: What is the crystal structure of this compound and how does it relate to its stability?

A3: Crystallographic analysis revealed that this compound crystallizes in the tetragonal space group P42212. [] The crystal structure consists of organic Peramivir molecules forming one-dimensional infinite micelles surrounded by layers of water molecules. [] This specific arrangement of molecules and water molecules contributes to the stability of the trihydrate form. Interestingly, this compound undergoes a phase transition upon prolonged exposure to X-rays or air, leading to a closely related phase with reduced water content. []

Q4: What are the reported adverse effects associated with this compound?

A4: In clinical trials involving healthy Chinese volunteers, this compound was generally well-tolerated at single doses up to 750 mg and multiple doses up to 300 mg daily for 5 days. [] Observed adverse effects were typically mild and transient, primarily consisting of abnormalities in some clinical laboratory values and electrocardiogram readings. [] No serious adverse events were reported during these trials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.